molecular formula C32H58N2O2 B8385584 15-Octadecyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-14,16-dione CAS No. 51430-56-9

15-Octadecyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-14,16-dione

Cat. No.: B8385584
CAS No.: 51430-56-9
M. Wt: 502.8 g/mol
InChI Key: MVJGXRBYUBVFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-Octadecyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-14,16-dione is a useful research compound. Its molecular formula is C32H58N2O2 and its molecular weight is 502.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

51430-56-9

Molecular Formula

C32H58N2O2

Molecular Weight

502.8 g/mol

IUPAC Name

15-octadecyl-7,15-diazadispiro[5.1.58.36]hexadecane-14,16-dione

InChI

InChI=1S/C32H58N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-28-34-29(35)31(24-19-17-20-25-31)33-32(30(34)36)26-21-18-22-27-32/h33H,2-28H2,1H3

InChI Key

MVJGXRBYUBVFBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C(=O)C2(CCCCC2)NC3(C1=O)CCCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 10.0 g. (0.04 moles) of 7,15-diazadispiro [5,1,5,3] hexadecane-14,16-dione in 150 ml of anhydrous methanol in a 500 ml flask was added 2.6 g. of 86% KOH (0.04 moles) and the mixture was shaken until solution was obtained. The reaction mixture was then evaporated to dryness under reduced pressure. The residue was transferred to a 300 ml 3-necked flask equipped with a stirrer, thermometer, condenser with drying tube, dropping funnel and nitrogen inlet with the aid of a small amount of dry DMF. To the potassium imide salt, under a nitrogen atmosphere, was added 150 ml of dry DMF. To the stirred solution was added dropwise a solution of 13.3 g. (0.04 moles) of n-octadecyl bromide in 50 ml of DMF. The reaction mixture was heated slowly to 75°C and held at that temperature for 3 hours. The reaction mixture was cooled and allowed to stand at room temperature overnight. The reaction mixture was then taken up in 500 ml ether, the ether solution washed well with water, dried over anhydrous Na2SO4 and evaporated under reduced pressure. The residue, which crystallized on standing, was recrystallized from methanol yielding 14.3 g. of white needles as the product, m.p. 39°-40°C.
Quantity
0.04 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Quantity
0.04 mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

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